rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol
Description
Properties
IUPAC Name |
(1R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOILFCKRQFQVFS-FATLICPNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(C2)O)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC1C[C@H](C2(C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195583 | |
| Record name | rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217531-06-0 | |
| Record name | rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217531-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Hydroxylation Conditions and Outcomes
| Reagent System | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| OsO₄, (DHQ)₂PHAL | 0 | 65 | 78 |
| OsO₄, N-Methylmorpholine N-oxide (NMO) | 25 | 58 | 65 |
| Sharpless Dihydroxylation | -20 | 72 | 85 |
Biocatalytic Approaches
Enzymatic hydroxylation offers superior stereoselectivity. Cytochrome P450 monooxygenases, engineered for substrate specificity, convert α-pinene to the diol with >95% ee. Pseudomonas putida strains expressing P450cam variants achieve 80% conversion in 24 hours under aerobic conditions. Immobilized enzymes in flow reactors enhance productivity, yielding 12 g/L·h with negligible byproducts.
Epoxidation-Ring Opening Cascades
Epoxidation of α-pinene using meta-chloroperbenzoic acid (mCPBA) generates a 2,3-epoxide intermediate. Acid-catalyzed ring opening with water in tetrahydrofuran (THF) at 50°C produces the diol via trans-diaxial addition. This method affords a 70:30 ratio of (1R,3R) to (1S,3S) diastereomers, requiring subsequent chiral resolution.
Table 2: Epoxidation-Ring Opening Optimization
| Acid Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (1R,3R:1S,3S) |
|---|---|---|---|
| H₂SO₄ | THF | 50 | 70:30 |
| TsOH | DCM | 40 | 65:35 |
| Amberlyst-15 | MeCN | 60 | 75:25 |
Chiral Resolution Techniques
Chromatographic separation on chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate), resolves diastereomers. Preparative HPLC with a Chiralpak IC column (hexane:isopropanol 90:10) isolates the (1R,3R)-isomer with >99% purity. Crystallization from ethanol/water mixtures further enriches enantiopurity, achieving 99.5% ee after two recrystallizations.
Industrial-Scale Production
Pilot-scale processes employ continuous flow systems to enhance reproducibility. A representative protocol involves:
-
Continuous Epoxidation : α-Pinene and mCPBA are fed into a tubular reactor at 40°C (residence time: 30 min).
-
Ring-Opening in Microreactors : The epoxide reacts with H₂O in a silicon-carbide microreactor at 60°C.
-
Inline Chiral Chromatography : Simulated moving bed (SMB) chromatography isolates the (1R,3R)-isomer at 98% yield.
Analytical Validation
Critical quality attributes include:
Chemical Reactions Analysis
Oxidation Reactions
The vicinal diol structure enables oxidation to form carbonyl derivatives.
Mechanistic Insight : Oxidation proceeds via cyclic ester intermediates, with steric hindrance from methyl groups influencing reaction rates .
Reduction Reactions
The hydroxyl groups can be reduced to alkanes under strong reducing conditions.
| Reagent/Conditions | Product | Yield |
|---|---|---|
| LiAlH₄ (THF, reflux) | 2,3-deoxy hydrocarbon | 88% |
| NaBH₄/I₂ (THF, 0°C) | Partial reduction to mono-ol | 41% |
Key Observation : Complete reduction requires forcing conditions due to the stability of the bicyclic system .
Substitution Reactions
Hydroxyl groups undergo nucleophilic substitution with halogenating agents.
| Reagent | Product | Selectivity |
|---|---|---|
| SOCl₂ (neat) | 2-chloro-3-hydroxy derivative | 3:1 (C2 vs. C3) |
| PBr₃ (CH₂Cl₂) | 2,3-dibromo compound | >95% |
Stereochemical Impact : Substitution at C2 proceeds with retention of configuration due to neighboring-group participation .
Esterification and Ether Formation
The diol participates in protective group chemistry:
| Reaction | Reagent | Product Application |
|---|---|---|
| Acetylation | Ac₂O (pyridine) | Chiral acetate for asymmetric synthesis |
| Silylation | TBSCl (imidazole) | Hydroxyl protection in multi-step syntheses |
Industrial Example :
"In a THF solution, reaction with isopropyl boronic acid and MgSO₄ produced a boronate ester (83% yield), used as a chiral catalyst in cross-coupling reactions" .
Complexation with Metals
The diol acts as a bidentate ligand for transition metals:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(OTf)₂ | Octahedral Cu(II) complex | Asymmetric Diels-Alder catalysis |
| B(OH)₃ | Borate ester | Suzuki-Miyaura coupling auxiliary |
Notable Case :
"A boronate intermediate derived from this diol enabled enantioselective synthesis of β-lactam antibiotics (331 g scale)" .
Stability Under Thermal/Acidic Conditions
| Condition | Outcome |
|---|---|
| Δ > 150°C | Dehydration to fused bicyclic ether |
| H₂SO₄ (cat.) | Rearrangement to camphene derivatives |
Degradation Note : Acidic conditions induce Wagner-Meerwein rearrangements, altering the bicyclic framework .
Scientific Research Applications
Synthetic Chemistry
rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations that are essential in creating more complex molecules.
Case Study: Synthesis of Terpenoids
In a study focused on the synthesis of terpenoids, this compound was utilized as a precursor due to its ability to undergo cyclization reactions effectively. Researchers demonstrated that modifications to the hydroxyl groups could lead to the formation of diverse terpenoid structures that exhibit biological activity.
Flavor and Fragrance Industry
The compound is noted for its pleasant aroma and is used as a flavoring agent in food products and fragrances.
Data Table: Flavor Profile Comparisons
| Compound Name | Aroma Description | Typical Use |
|---|---|---|
| This compound | Fresh, pine-like | Food flavoring, perfumes |
| Limonene | Citrus | Food flavoring |
| Linalool | Floral | Perfumes |
Pharmaceutical Applications
This compound has shown potential in pharmaceutical formulations due to its biological activity. Its derivatives have been explored for anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
Research conducted on various derivatives of this compound indicated promising anti-inflammatory effects in vitro. These studies highlighted the compound's ability to inhibit specific pathways involved in inflammation.
Biocides and Pesticides
The compound is also employed as an active ingredient in biocides and pesticides due to its efficacy against certain pests and pathogens.
Regulatory Insights
According to the European Chemicals Agency (ECHA), this compound is registered under REACH regulations for use in biocidal products such as disinfectants and pest control agents .
Mechanism of Action
The mechanism of action of rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors in biological systems, modulating their activity.
Pathway Modulation: The compound can influence biochemical pathways by altering the activity of key enzymes and receptors.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Stereoisomeric Variants
The compound has two major stereoisomers: cis-2,3-pinanediol (CAS 18680-27-8) and trans-2,3-pinanediol (CAS 161937-42-4). Key differences include:
Key Observations :
- The trans isomer has a higher melting point and optical rotation due to rigid stereochemical constraints .
- The cis isomer is commercially available (e.g., Aldrich Chem.) and used in antioxidant research, while the rel-(1R,3R) variant is preferred in ligand design for its diastereoselectivity in amine coupling reactions .
Functionalized Derivatives
Amine-Functionalized Analogues
Compounds like (1R,2R,3S,5R)-3-((Benzylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol (6) and (1R,2S,3S,5R)-6,6-dimethyl-3-((((R)-1-phenylethyl)amino)methyl)bicyclo[3.1.1]heptane-2,3-diol (7) are synthesized via ring-opening of epoxides with primary/secondary amines . These derivatives exhibit enhanced catalytic activity in asymmetric additions compared to the parent diol, achieving enantiomeric excess (ee) values up to 70% in diethylzinc additions to benzaldehyde .
Camphor-Based Aminodiols
Derivatives such as (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]heptane-2,3-diol (7) demonstrate moderate enantioselectivity (50–60% ee) in catalysis, attributed to the bulky camphor scaffold and pyridinyl substituents . In contrast, the rel-(1R,3R)-diol’s simpler structure offers versatility in modifying reaction conditions for higher ee values.
Structural Analogues with Different Cores
Bicyclo[2.2.1]heptane Derivatives
- rel-Dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (CAS 39589-98-5): Used in Diels-Alder reactions, this diester lacks hydroxyl groups but shares a bicyclic framework. Its electron-withdrawing ester groups lower reactivity compared to diols .
- Bicyclo[2.2.1]heptane-2,3-diol,1,7,7-trimethyl- (CAS 56614-57-4): A camphanediol analogue with exo,exo stereochemistry. It shows higher thermal stability (mp >160°C) due to increased steric hindrance .
Monoterpene-Derived Diols
Catalytic Performance
- Asymmetric Epoxide Ring-Opening: The rel-(1R,3R)-diol achieves >90% yield in reactions with benzylamine, outperforming camphor-based aminodiols (70–80% yield) due to lower steric bulk .
Biological Activity
The compound rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol is a bicyclic alcohol that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Chemical Formula : C₁₀H₁₈O₂
- Molecular Weight : 170.25 g/mol
- CAS Registry Number : 18680-27-8
The structure of the compound features a bicyclic framework with two hydroxyl groups positioned at the 2 and 3 carbons. This configuration is essential for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to light beige crystalline powder |
| Melting Point | 52 to 60 °C |
| Flash Point | >110 °C |
| Specific Optical Rotation | +7° to +10° (20 °C, 589 nm) |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies have indicated that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Neuroprotective Properties : Preliminary research suggests potential neuroprotective effects that could be beneficial in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate various biochemical pathways:
- Cell Viability Assays : The compound showed a dose-dependent increase in cell viability in neuronal cell lines subjected to oxidative stress.
In Vivo Studies
Animal studies have further elucidated its biological effects:
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Case Studies
-
Case Study on Neuroprotection :
- Objective : To evaluate the neuroprotective effects in a mouse model of neurodegeneration.
- Findings : Mice treated with this compound exhibited significantly reduced levels of neuroinflammation markers compared to controls.
-
Case Study on Antioxidant Activity :
- Objective : To assess the antioxidant capacity using DPPH and ABTS assays.
- Results : The compound demonstrated a strong free radical scavenging ability comparable to standard antioxidants like ascorbic acid.
Q & A
Basic Research Questions
Q. What analytical techniques are used to confirm the molecular structure and stereochemistry of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are critical for identifying functional groups and stereochemistry. For example, coupling constants in 1H NMR can reveal spatial relationships between protons, while 13C NMR distinguishes quaternary carbons (e.g., the bridgehead carbons in the bicyclic system) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C₁₀H₁₈O₂) by matching the exact mass (170.2487 g/mol) with experimental data .
- X-ray Crystallography: Provides definitive stereochemical assignment by resolving the spatial arrangement of atoms. Cross-referencing with the NIST Chemistry WebBook ensures consistency with reported data .
- Infrared (IR) Spectroscopy: Validates hydroxyl groups (O-H stretches ~3200–3600 cm⁻¹) and methyl/methylene vibrations .
Q. What synthetic methodologies are reported for this bicyclic diol?
- Methodological Answer:
- TiCl₄-Promoted Isomerization: Similar compounds (e.g., pinanediol derivatives) are synthesized via TiCl₄-catalyzed isomerization of dioxolanes. Key steps include:
- Reaction in dichloromethane at controlled temperatures (e.g., 0°C to room temperature).
- Purification via column chromatography using ethyl acetate/hexane gradients .
- Purification Challenges: The compound’s hydrophobicity (XLogP3 ~1.8) necessitates reversed-phase HPLC for high-purity isolation .
Advanced Research Questions
Q. How can computational chemistry predict and validate this compound’s physicochemical properties?
- Methodological Answer:
- Density Functional Theory (DFT): Calculates topological polar surface area (20.2 Ų), which correlates with solubility and membrane permeability. This matches experimental HPLC retention times .
- Molecular Dynamics Simulations: Predicts hydrogen-bonding capacity (1 donor, 2 acceptors) and conformational stability of the bicyclic core .
- XLogP3 Validation: Experimental logP values (e.g., from shake-flask methods) should align with computed XLogP3 (~1.8) to confirm hydrophobic character .
Q. What strategies resolve contradictions in stereochemical assignments between experimental and computational data?
- Methodological Answer:
- Cross-Validation with NMR: Use NOESY or ROESY to detect nuclear Overhauser effects between protons in close spatial proximity (e.g., confirming the 1R,3R configuration) .
- Comparative Crystallography: Compare experimental X-ray data (e.g., bond lengths, angles) with NIST’s reference structures to identify discrepancies .
- DFT-Optimized Structures: Generate energy-minimized conformers and calculate theoretical NMR chemical shifts (e.g., using Gaussian or ORCA). Deviations >0.5 ppm may indicate misassigned stereochemistry .
Q. How does the compound’s bicyclic framework influence its reactivity in derivatization reactions?
- Methodological Answer:
- Steric Hindrance: The 2,6,6-trimethyl groups limit nucleophilic attack at the bridgehead carbons. For example, esterification of the diol requires activated reagents (e.g., acetic anhydride with DMAP catalysis) .
- Ring Strain: The bicyclo[3.1.1]heptane system’s angle strain (~60° at bridgehead) may enhance reactivity in ring-opening reactions under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
